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Introduction
Avibactam is a novel, non-β-lactam β-lactamase inhibitor that has significantly expanded the

therapeutic options for treating infections caused by multidrug-resistant Gram-negative

bacteria.[1][2] Unlike traditional β-lactamase inhibitors, avibactam possesses a unique

diazabicyclooctane (DBO) core structure and exhibits a broader spectrum of activity.[3][4] This

guide provides an in-depth overview of avibactam's activity against Ambler Class A, B, C, and

D β-lactamases, detailing its mechanism of action, quantitative inhibitory data, and the

experimental protocols used for its characterization.

Mechanism of Action
Avibactam inhibits serine β-lactamases (Classes A, C, and some D) through a novel, reversible

covalent mechanism.[1][2] The process involves the nucleophilic attack by the active site serine

of the β-lactamase on the carbonyl carbon of avibactam's urea moiety. This leads to the

opening of the DBO ring and the formation of a stable, covalent carbamoyl-enzyme

intermediate.[4][5] A key feature of avibactam's mechanism is the reversibility of this covalent

bond, allowing the inhibitor to slowly dissociate and regenerate the active enzyme and intact

avibactam.[1][3] This contrasts with the "suicide inhibition" mechanism of older β-lactamase

inhibitors like clavulanic acid, which leads to irreversible inactivation.[5]
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Figure 1: Simplified signaling pathway of avibactam's reversible covalent inhibition of a serine
β-lactamase.

Spectrum of Activity
Avibactam demonstrates potent inhibitory activity against a broad range of clinically significant

β-lactamases, with the notable exception of Class B metallo-β-lactamases (MBLs).

Class A β-Lactamases
Avibactam is a highly effective inhibitor of Class A enzymes, including extended-spectrum β-

lactamases (ESBLs) such as TEM, SHV, and CTX-M variants, as well as Klebsiella

pneumoniae carbapenemases (KPCs).[5][6] Its potent activity against KPC enzymes has been

crucial in restoring the efficacy of carbapenems and other β-lactams against carbapenem-

resistant Enterobacteriaceae (CRE).

Class B β-Lactamases
Avibactam is not active against Class B metallo-β-lactamases (e.g., NDM, VIM, IMP).[3][7]

These enzymes utilize zinc ions instead of a serine residue in their active site for β-lactam

hydrolysis, and thus are not susceptible to avibactam's mechanism of action.[8] This lack of

activity is a significant limitation, and combination therapies are often required for infections

caused by MBL-producing organisms.[9]
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Class C β-Lactamases
Avibactam is the first clinically available β-lactamase inhibitor to demonstrate robust inhibition

of Class C cephalosporinases, such as the AmpC enzymes produced by Pseudomonas

aeruginosa and various Enterobacteriaceae.[1][2] Prior to avibactam, AmpC-producing

organisms were a major therapeutic challenge due to their resistance to older inhibitor

combinations.

Class D β-Lactamases
Avibactam's activity against Class D oxacillinases (OXA-type) is more variable.[4] It effectively

inhibits some important OXA enzymes, most notably OXA-48 and its variants, which are a

common cause of carbapenem resistance.[6][10] However, its activity against other OXA-type

carbapenemases, particularly those prevalent in Acinetobacter baumannii (e.g., OXA-23, OXA-

24/40, OXA-58), is limited.[7]

Quantitative Inhibitory Data
The inhibitory potential of avibactam against various β-lactamases has been quantified using

several kinetic parameters. The following tables summarize key data from published studies.

Table 1: Avibactam IC50 Values against Purified β-Lactamases

β-Lactamase Class Enzyme IC50 (µM) Reference

Class A CTX-M-15 0.004 - 0.008 [11][12]

KPC-2 0.009 - 0.012 [11][12]

TEM-1 0.008 [11]

SHV-5 0.004 [12]

Class C P. aeruginosa AmpC 0.160 [12]

E. cloacae P99 AmpC 0.019 [12]

Class D OXA-10 0.230 [12]

OXA-48 0.080 [12]
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IC50 (half-maximal inhibitory concentration) values represent the concentration of avibactam

required to inhibit 50% of the enzyme's activity under specific assay conditions.

Table 2: Kinetic Parameters of Avibactam Inhibition

β-
Lactamase
Class

Enzyme

Acylation
Efficiency
(k2/Ki) (M-
1s-1)

Deacylation
Rate (koff)
(s-1)

Half-life
(t1/2) of
Acyl-
Enzyme
Complex
(min)

Reference

Class A CTX-M-15 1.0 x 105 2.9 x 10-4 40 [10][13]

KPC-2 3.6 x 104 1.4 x 10-4 82 [10]

Class C
P. aeruginosa

AmpC
1.1 x 104 1.9 x 10-3 6 [10]

E. cloacae

P99 AmpC
1.3 x 104 3.8 x 10-5 300 [10]

Class D OXA-10 1.1 x 101 < 1.6 x 10-6
> 7200 (> 5

days)
[10][13]

OXA-48 1.2 x 103 - - [10]

Ki is the dissociation constant of the initial non-covalent complex, k2 is the acylation rate

constant, and koff is the deacylation rate constant.

Experimental Protocols
The characterization of avibactam's activity involves a combination of microbiological and

biochemical assays.

Minimum Inhibitory Concentration (MIC) Determination
The MIC of a β-lactam antibiotic in combination with a fixed concentration of avibactam is

determined to assess its ability to restore antibacterial activity.
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Methodology: Broth Microdilution

Preparation: A series of two-fold dilutions of the β-lactam agent (e.g., ceftazidime) are

prepared in Mueller-Hinton broth in a 96-well microtiter plate. Avibactam is added to each

well at a fixed concentration, typically 4 µg/mL.[14][15]

Inoculation: Each well is inoculated with a standardized suspension of the test bacterial

isolate to a final concentration of approximately 5 x 105 CFU/mL.

Incubation: The plates are incubated at 35-37°C for 16-20 hours.

Reading: The MIC is determined as the lowest concentration of the β-lactam antibiotic that

completely inhibits visible bacterial growth.
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Figure 2: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC)
using broth microdilution.

Enzyme Inhibition Assays (IC50 and Kinetic Parameter
Determination)
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Biochemical assays using purified β-lactamase enzymes are employed to determine kinetic

parameters such as IC50, Ki, and k2.

Methodology: Spectrophotometric Assay

Enzyme and Substrate Preparation: Purified β-lactamase enzyme is prepared in a suitable

buffer (e.g., phosphate buffer, sometimes with NaHCO3 for OXA enzymes).[10] A

chromogenic β-lactam substrate, such as nitrocefin, is used, which changes color upon

hydrolysis.

Inhibition Assay: The enzyme is pre-incubated with varying concentrations of avibactam for a

defined period.

Reaction Initiation: The hydrolysis reaction is initiated by adding the nitrocefin substrate.

Data Acquisition: The rate of nitrocefin hydrolysis is monitored continuously by measuring the

change in absorbance at a specific wavelength (e.g., 482 nm) using a spectrophotometer.

Data Analysis: The initial reaction velocities are plotted against the inhibitor concentration to

calculate the IC50. More complex analyses of progress curves under different substrate and

inhibitor concentrations are used to determine individual kinetic parameters like k2/Ki and

koff.[10]

Conclusion
Avibactam is a broad-spectrum serine β-lactamase inhibitor with a unique reversible covalent

mechanism of action. Its potent inhibition of Class A (including KPCs), Class C (AmpC), and

key Class D (OXA-48) enzymes has made it an invaluable component of combination therapies

against multidrug-resistant Gram-negative pathogens. A thorough understanding of its

spectrum of activity, inhibitory potency, and the methodologies used for its evaluation is critical

for researchers and clinicians in the ongoing effort to combat antimicrobial resistance. Its

inactivity against Class B metallo-β-lactamases, however, underscores the need for continued

development of new inhibitors with an even broader spectrum.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Classes: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1149929#avibactam-s-spectrum-of-activity-against-
lactamase-classes]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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